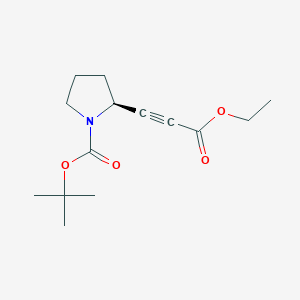
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro-derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical drugs targeting specific biological pathways.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloropyridine-2-carboxylic acid
- 2-amino-6-chloropyridine-3-carboxylic acid
- 6-chloropyridine-2-carboxylic acid
Uniqueness
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a chlorine atom on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H7Cl3N2O2 |
|---|---|
Molecular Weight |
245.5 g/mol |
IUPAC Name |
3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.2ClH/c7-4-2-1-3(8)5(9-4)6(10)11;;/h1-2H,8H2,(H,10,11);2*1H |
InChI Key |
PZQBEIYXAZEBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Ethynylimidazo[1,2-a]pyridine](/img/no-structure.png)


![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)



